molecular formula C6H7N3O B1348290 2-Aminoisonicotinamide CAS No. 13538-42-6

2-Aminoisonicotinamide

Cat. No.: B1348290
CAS No.: 13538-42-6
M. Wt: 137.14 g/mol
InChI Key: AGSDASDGMNDAIE-UHFFFAOYSA-N
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Description

Introduction to 2-Aminoisonicotinamide

Chemical Identity and Nomenclature

IUPAC Name and Systematic Classification

This compound is systematically classified under the International Union of Pure and Applied Chemistry nomenclature system as 2-aminopyridine-4-carboxamide. This designation reflects the compound's structural arrangement, where an amino group is positioned at the 2-position of the pyridine ring, while a carboxamide functional group occupies the 4-position. The compound belongs to the broader class of aminopyridine derivatives, specifically representing a substituted isonicotinamide structure. Within chemical taxonomy, it is categorized as a heterocyclic organic compound containing nitrogen as the heteroatom in the six-membered aromatic ring system.

The systematic classification places this compound within the pyridinecarboxamide family, distinguishing it from other isomeric forms such as nicotinamide, which bears the carboxamide group at the 3-position. The molecular formula C₆H₇N₃O indicates the presence of six carbon atoms, seven hydrogen atoms, three nitrogen atoms, and one oxygen atom, arranged in a planar aromatic system with additional functional groups. The compound's structure represents a bifunctional derivative where both the amino and carboxamide substituents contribute to its unique chemical behavior and synthetic utility.

Synonyms and Registry Numbers

The compound is registered under Chemical Abstracts Service number 13538-42-6, which serves as its primary international identifier. Additionally, it carries the European Community number 679-001-9, facilitating its recognition within European regulatory frameworks. These registry numbers ensure unambiguous identification across global chemical databases and regulatory systems.

Identifier Type Number/Name
Chemical Abstracts Service Number 13538-42-6
European Community Number 679-001-9
DSSTox Substance Identifier DTXSID50326005
NSC Number 522597
Wikidata Identifier Q72441546

The compound is known by numerous synonyms reflecting various naming conventions and commercial designations. Primary alternative names include 2-Amino-isonicotinamide, 2-amino-4-pyridinecarboxamide, 2-Aminopyridine-4-carboxamide, and 2-Amino-4-pyridinecarbamide. Commercial suppliers frequently utilize variations such as 4-PYRIDINECARBOXAMIDE, 2-AMINO- and 4-Pyridinecarboxamide,2-amino-, reflecting different formatting preferences in chemical catalogs. Additional identifiers include the molecular descriptor codes MFCD03791262 and the simplified molecular-input line-entry system representation, which facilitate computational chemistry applications and database searches.

Historical Context and Discovery

The development of this compound emerged from broader research into aminopyridine derivatives and their potential therapeutic applications. Synthesis methodologies for this compound have been documented in pharmaceutical literature, with researchers developing efficient routes for its preparation to support drug discovery efforts. The compound's recognition as a valuable synthetic intermediate has grown alongside advances in heterocyclic chemistry and the expanding understanding of pyridine-based scaffolds in medicinal chemistry.

Early synthetic approaches involved multi-step procedures starting from readily available pyridine precursors. One documented method involves the acetylation of 2-amino-4-picoline followed by oxidation using potassium permanganate to yield 2-N-acetylamido-isonicotinic acid. This intermediate undergoes amidation in the presence of dicyclohexylcarbodiimide and ammonia in methanol to produce 2-N-acetylamido-isonicotinamide, which is subsequently treated with ammonia in methanol to afford the final this compound product. These synthetic developments reflected the growing interest in functionalized pyridine derivatives for pharmaceutical applications.

The compound's emergence in research literature coincided with increased investigation of isonicotinamide derivatives following the recognition of isonicotinic acid's importance in medicinal chemistry. Research programs focused on developing novel therapeutic agents led to systematic exploration of various substitution patterns on the isonicotinamide scaffold, with the 2-amino derivative receiving particular attention for its unique properties and synthetic versatility.

Significance in Heterocyclic Chemistry

This compound holds considerable significance within heterocyclic chemistry due to its unique structural features and versatile reactivity profile. The compound serves as an exemplary case of bifunctional heterocyclic systems, where the presence of both amino and carboxamide groups on the pyridine ring creates opportunities for diverse chemical transformations. This dual functionality enables the compound to participate in various synthetic strategies, including nucleophilic substitution reactions, condensation processes, and coordination chemistry applications.

The structural relationship between this compound and other important heterocyclic compounds enhances its value in medicinal chemistry research. Unlike isonicotinamide, which lacks the amino substitution, this compound offers additional sites for chemical modification and biological interaction. The positioning of the amino group at the 2-position creates distinct electronic effects compared to other aminopyridine isomers, influencing both its chemical reactivity and biological activity profiles.

Structural Feature Chemical Significance
2-Amino substitution Enhances nucleophilicity and coordination potential
4-Carboxamide group Provides hydrogen bonding capability and metabolic stability
Pyridine ring system Offers aromatic stability and electronic modularity
Bifunctional nature Enables diverse synthetic transformations

Recent research has demonstrated the compound's utility in developing novel antifungal agents, where structure-activity relationship studies have identified this compound derivatives with potent activity against various fungal pathogens. These investigations revealed that compounds incorporating the this compound scaffold can effectively inhibit glycosylphosphatidylinositol-anchored protein biosynthesis in fungi, with some derivatives showing excellent broad-spectrum antifungal activity. The compound's role as a starting material for synthesizing hypoxia-inducible factor inhibitors further underscores its importance in contemporary drug discovery efforts.

The compound's significance extends to coordination chemistry, where it functions as a ligand in metal complex formation. Studies have demonstrated its ability to coordinate with various metal centers, including cobalt, forming stable complexes with interesting thermal and structural properties. These coordination compounds exhibit distinct thermal decomposition patterns and have been characterized using advanced analytical techniques, contributing to the understanding of metal-ligand interactions in heterocyclic systems. The versatility of this compound in forming both cocrystals and coordination polymers highlights its potential applications in materials science and crystal engineering.

Properties

IUPAC Name

2-aminopyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,7,9)(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSDASDGMNDAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50326005
Record name 2-Amino-isonicotinamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13538-42-6
Record name 13538-42-6
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Record name 2-Amino-isonicotinamide
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Record name 2-Aminoisonicotinamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminoisonicotinamide typically involves the reaction of isonicotinic acid with ammonia or an amine under specific conditions. One common method includes the reaction of isonicotinic acid with ammonium carbonate in the presence of a catalyst . Another method involves the use of ethyl chloroacetate and phenols, followed by alkaline hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Aminoisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Scientific Research Applications

2-Aminoisonicotinamide, also known as 2-aminopyridine-4-carboxamide, is a chemical compound with the molecular formula C6H7N3OC_6H_7N_3O and a molecular weight of 137.14 g/mol . It has a melting point of 252-258°C (decomposes) .

Antifungal Agents

2-Aminonicotinamide derivatives have demonstrated potent in vitro antifungal activity against Candida albicans . Further studies have shown that compound 11g targets the cell wall and decreases glycosylphosphatidylinositol (GPI) anchor content on the cell surface of C. albicans .

Synthesis of Novel Compounds

2-Aminonicotinamide is used in the synthesis of novel 2-aminonicotinamide derivatives as antifungal agents . These derivatives were designed based on the structures of compounds like G884, E1210, and 10b, which inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi . Many of these compounds exhibit potent in vitro antifungal activity against Candida albicans, with MIC80 values ranging from 0.0313 to 4.0 μg mL-1 . Specifically, compounds 11g and 11h displayed excellent activity against C. albicans, with MIC80 values of 0.0313 μg mL-1, and exhibited broad-spectrum antifungal activity against fluconazole-resistant C. albicans, C. parapsilosis, C. glabrata, and Cryptococcus neoformans, with a MIC80 range of 0.0313-2.0 μg mL-1 .

Mechanism of Action

The mechanism of action of 2-Aminoisonicotinamide involves its interaction with molecular targets such as HIF-1α. It inhibits the hypoxia-induced accumulation of HIF-1α protein, thereby affecting the expression of genes involved in tumor growth and survival. This inhibition occurs through various pathways, including transcriptional regulation and protein stabilization .

Comparison with Similar Compounds

Comparison: 2-Aminoisonicotinamide is unique due to the presence of the amino group at the second position, which imparts distinct chemical and biological properties. Unlike isonicotinamide and nicotinamide, this compound has shown specific inhibitory effects on HIF-1α, making it a promising candidate for anticancer research .

Biological Activity

2-Aminoisonicotinamide (2-AINA) is a derivative of nicotinamide that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is recognized for its potential therapeutic applications, including antifungal, anticancer, and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of 2-AINA, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group attached to the isonicotinamide structure. This configuration contributes to its biological activity, as it can interact with various biological targets.

Antifungal Activity

Recent studies have highlighted the potent antifungal properties of 2-AINA derivatives. For instance, a series of synthesized compounds based on 2-AINA exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.03130.0313 to 4.0μg/mL4.0\,\mu g/mL . Notably, specific derivatives demonstrated exceptional efficacy against fluconazole-resistant strains.

Table 1: Antifungal Activity of 2-AINA Derivatives

Compound IDMIC (μg/mL)Activity Against
11g0.0313C. albicans
11h0.0313C. albicans
Other Compounds0.0313 - 4.0Various Strains

Anticancer Properties

2-AINA has also been investigated for its anticancer potential. A study reported that certain derivatives showed significant cytotoxic effects against lung cancer cell lines, with IC50 values indicating strong inhibitory activity . The compounds were compared to standard chemotherapy agents and demonstrated superior efficacy in some cases.

Table 2: Cytotoxic Activity of 2-AINA Derivatives

Compound IDCell LineIC50 (μg/mL)
4dNCI-H4604.07 ± 1.30
4eA54913.09 ± 2.45
4iNCI-H197512.82 ± 1.59

The mechanisms underlying the biological activities of 2-AINA involve multiple pathways:

  • Antifungal Mechanism : Research indicates that certain derivatives target the cell wall synthesis in fungi, leading to compromised structural integrity .
  • Anticancer Mechanism : The inhibition of key enzymes involved in tumor growth has been demonstrated, suggesting a potential role as a therapeutic agent in oncology .

Case Studies

  • Case Study on Antifungal Efficacy : A recent investigation into a novel derivative of 2-AINA revealed its ability to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi, which is crucial for their survival and virulence . This study employed electron microscopy to visualize the effects on fungal cell walls.
  • Case Study on Anticancer Activity : Another research effort focused on evaluating the cytotoxic effects of various derivatives on lung cancer cell lines, demonstrating that modifications in the chemical structure could enhance potency and selectivity against cancer cells .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-aminoisonicotinamide, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis involves acetylation of 2-amino-4-picoline followed by oxidation with KMnO₄ to yield 2-N-acetylamido-isonicotinic acid. Subsequent amidation with DCC and ammonia in methanol produces 2-N-acetylamido-isonicotinamide, which is deacetylated with ammonia to yield the final compound . To optimize purity:

  • Monitor reaction intermediates via thin-layer chromatography (TLC) at each step.
  • Use recrystallization in methanol to remove unreacted starting materials.
  • Verify purity via ¹H NMR (e.g., δ 6.8–7.2 ppm for aromatic protons) and HPLC (≥95% purity threshold) .

Q. How should researchers characterize this compound to confirm structural identity and purity?

  • Methodological Answer :

  • Structural Confirmation : Use ¹H/¹³C NMR to identify characteristic peaks (e.g., NH₂ at δ 5.5–6.0 ppm; pyridine ring protons at δ 7.0–8.5 ppm). Compare with published spectra .
  • Purity Analysis : Employ HPLC with a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient) and UV detection at 254 nm .
  • Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the kinetic behavior of this compound in enzymatic assays?

  • Methodological Answer :

  • Steady-State Kinetics : Use a spectrophotometric assay (e.g., monitoring NADH oxidation at 340 nm) with varying substrate concentrations (0.1–10× Km).
  • Controls : Include blank reactions (enzyme omitted) and inhibitor controls (e.g., nicotinaldehydes for classwide inhibition studies) .
  • Data Analysis : Fit data to the Michaelis-Menten equation using nonlinear regression (e.g., GraphPad Prism). Report Vmax and Km with error margins reflecting instrument precision (e.g., ±5%) .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Compile IC50 values from peer-reviewed studies (e.g., PubChem, CAS databases) and assess variability via coefficient of variation (CV > 20% indicates significant inconsistency) .
  • Experimental Replication : Standardize assay conditions (pH, temperature, cell lines) to isolate confounding variables. For example, discrepancies in cytotoxicity assays may arise from differences in cell passage number or serum concentration .
  • Statistical Validation : Apply ANOVA to compare datasets; report p-values with Bonferroni correction for multiple comparisons .

Q. What strategies are recommended for elucidating the catalytic mechanism of this compound in metalloenzyme systems?

  • Methodological Answer :

  • Computational Modeling : Use density functional theory (DFT) to simulate ligand-metal interactions (e.g., binding energy calculations for Fe²⁺/Zn²⁺ complexes) .
  • Isotopic Labeling : Conduct ¹⁵N-NMR studies to track nitrogen migration during catalysis.
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., nicotinamidases) to resolve active-site binding modes. Deposit structures in the PDB with accession codes .

Data Reporting and Reproducibility Guidelines

  • Raw Data : Deposit NMR spectra, HPLC chromatograms, and kinetic datasets in open-access repositories (e.g., Zenodo) with DOIs .
  • Statistical Rigor : Adhere to the "significant digit rule" (e.g., report means ± SD to one decimal beyond instrument precision) .
  • Ethical Compliance : For biological studies, document IRB approval and participant selection criteria per ICH guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.